Superior Potency of Alpha-Naphthoflavone Over Furafylline as a CYP1A2 Inhibitor
Alpha-Naphthoflavone (ANF) demonstrates significantly higher potency as a CYP1A2 inhibitor compared to furafylline, a widely used reference inhibitor. In a direct head-to-head comparison using a cassette probe-dosing strategy with human liver microsomes, the IC50 of ANF was determined to be 120 nM, whereas furafylline exhibited an IC50 of 5.1 µM [1]. This represents an approximately 42-fold difference in potency, establishing ANF as the preferred tool compound for studies requiring potent CYP1A2 inhibition.
| Evidence Dimension | CYP1A2 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 120 nM |
| Comparator Or Baseline | Furafylline, 5.1 µM |
| Quantified Difference | Approximately 42-fold more potent |
| Conditions | Human liver microsomes, cassette probe-dosing strategy, mass spectrometry |
Why This Matters
This superior potency allows for more complete CYP1A2 inhibition at lower concentrations, reducing the risk of off-target effects and improving the signal-to-noise ratio in metabolic studies.
- [1] Scott, R. J., et al. (2001). High-throughput cytochrome P450 (CYP) inhibition screening via a cassette probe-dosing strategy: V. Validation of a direct injection/on-line guard cartridge extraction–tandem mass spectrometry method for CYP1A2 inhibition assessment. *Journal of Pharmaceutical and Biomedical Analysis*, 24(5-6), 945-956. View Source
